methyl 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}benzoate
Description
The compound appears to contain a benzodioxole group, a piperazine ring, and a benzoate ester. Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and natural products. Piperazine is a heterocyclic amine that is used in the synthesis of many pharmaceuticals. Benzoate esters are commonly used as intermediates in the synthesis of other organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzodioxole and piperazine rings, and the esterification to form the benzoate ester. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzodioxole, piperazine, and benzoate groups. The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole ring. The piperazine ring is a six-membered ring with two nitrogen atoms. The benzoate ester is characterized by the presence of a carbonyl (C=O) and an ether (R-O-R’) group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The benzodioxole may undergo electrophilic aromatic substitution reactions. The piperazine ring can act as a bidentate ligand in coordination chemistry. The benzoate ester could be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of crystallinity, melting point, boiling point, solubility, and stability could be influenced by the presence and position of the functional groups .Future Directions
properties
IUPAC Name |
methyl 4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-25-21(24)18-5-2-16(3-6-18)13-22-8-10-23(11-9-22)14-17-4-7-19-20(12-17)27-15-26-19/h2-7,12H,8-11,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWQXBYWRSKBFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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